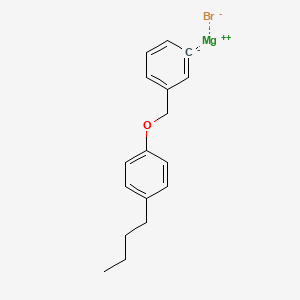
4-(3-Buten-1-oxy)-2-methylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions and research applications. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the butenyl group and the phenylzinc bromide moiety makes it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves the reaction of 4-(3-buten-1-oxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(3-buten-1-oxy)-2-methylphenyl bromide+Zn→4-(3-buten-1-oxy)-2-methylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds.
Transmetalation: It can participate in transmetalation reactions with other metal halides, leading to the formation of new organometallic compounds.
Coupling Reactions: It is commonly used in coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as aldehydes, ketones, and halides, which react with the organozinc compound to form new products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a coupling reaction with an aryl halide, the major product would be a biaryl compound.
Aplicaciones Científicas De Investigación
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds and intermediates.
Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. The zinc atom in the compound plays a crucial role in stabilizing the negative charge during the reaction, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-BUTEN-1-OXY)-3,5-DIMETHYLPHENYLZINC BROMIDE
- 4-(3-BUTEN-1-OXY)-3-FLUOROPHENYLZINC BROMIDE
- 4-(3-BUTEN-1-OXY)PHENYLMAGNESIUM BROMIDE
Uniqueness
4-(3-BUTEN-1-OXY)-2-METHYLPHENYLZINC BROMIDE is unique due to the presence of the butenyl group and the specific positioning of the methyl group on the phenyl ring. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H13BrOZn |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-but-3-enoxy-3-methylbenzene-4-ide |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-3-4-8-12-11-7-5-6-10(2)9-11;;/h3,5,7,9H,1,4,8H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ZODQTJJGRURHFX-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C=CC(=C1)OCCC=C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
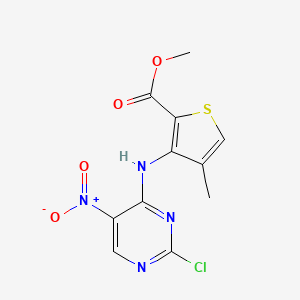
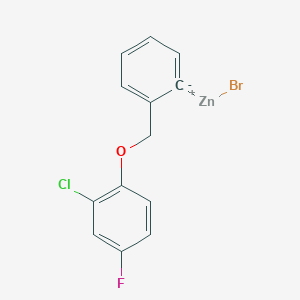
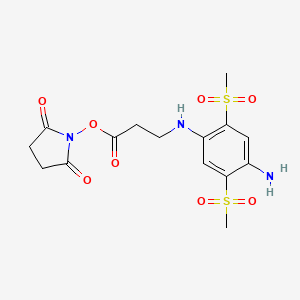

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
![(S)-10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile](/img/structure/B14895953.png)
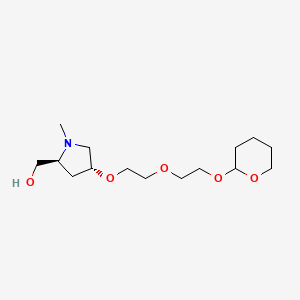

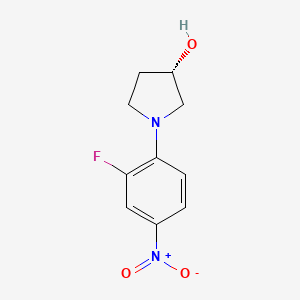

![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)
